molecular formula C21H40Na2O7P+ B13740987 disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium CAS No. 208539-93-9

disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium

Cat. No.: B13740987
CAS No.: 208539-93-9
M. Wt: 481.5 g/mol
InChI Key: IWKSRYMZIVKGAQ-UHFFFAOYSA-M
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Description

The compound disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium is a sodium salt combining a monoglyceride (2,3-dihydroxypropyl octadec-9-enoate) with a phosphate group. Structurally, it features:

  • A glycerol backbone esterified with oleic acid (C18:1, Δ9) at the 1-position.
  • A phosphate group (dioxido(oxo)phosphanium) linked to the glycerol moiety.
  • Two sodium counterions neutralizing the phosphate group’s charge.

This hybrid structure integrates the amphiphilic properties of monoglycerides with the ionic characteristics of phosphate salts, making it distinct in solubility and reactivity compared to non-ionic monoglycerides or standalone phosphate esters. It has been identified in botanical and pharmacological studies, particularly in traditional medicine extracts (e.g., Coix lacryma-jobi seeds) .

Properties

CAS No.

208539-93-9

Molecular Formula

C21H40Na2O7P+

Molecular Weight

481.5 g/mol

IUPAC Name

disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium

InChI

InChI=1S/C21H40O4.2Na.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;;;1-4(2)3/h9-10,20,22-23H,2-8,11-19H2,1H3;;;(H,1,2,3)/q;2*+1;/p-1

InChI Key

IWKSRYMZIVKGAQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.[O-][P+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the introduction of a phosphonium group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The final step involves the addition of disodium phosphate to introduce the phosphonium group .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts and automated systems to control temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. The phosphonium group can interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs in molecular structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium C21H38Na2O7P* 478.4* Ester, phosphate, sodium salt Pharmacological extracts
2,3-Dihydroxypropyl octadec-9-enoate (1-monoolein) C21H40O4 356.5 Ester, hydroxyl Rice straw, algae
2,3-Dihydroxypropyl octadec-9,12-dienoate (1-monolinolein) C21H38O4 354.5 Ester, hydroxyl, diunsaturated Rice straw
Disodium;2,3-dihydroxypropyl phosphate C3H7Na2O6P 216.0 Phosphate, sodium salt Biochemical reagents
Sodium tetraphosphate Na6P4O13 469.8 Polymeric phosphate, sodium salt Industrial applications

*Note: The molecular formula and weight are inferred based on structural components from .

Structural Differentiation

  • Fatty Acid Chain Variation: Unlike the target compound, analogs such as 2,3-dihydroxypropyl octadec-9,12-dienoate (C18:2) and 2,3-dihydroxypropyl palmitate (C16) feature different saturation levels and chain lengths, altering their hydrophobicity and melting points .
  • Phosphate Group Presence: The addition of a phosphate group and sodium ions distinguishes the target compound from non-ionic monoglycerides. For example, 1-monoolein (C21H40O4) lacks ionic interactions, reducing its water solubility compared to the phosphorylated derivative .
  • Stereochemistry: The (2R)- and (2S)-isomers of 2,3-dihydroxypropyl octadec-9-enoate (evident in X-ray diffraction studies) influence molecular packing and biological receptor binding, a feature critical in enzymatic interactions .

Physicochemical Properties

  • Solubility: The sodium phosphate group enhances water solubility, whereas non-ionic monoglycerides (e.g., 1-monoolein) are predominantly lipid-soluble. Sodium tetraphosphate (Na6P4O13) exhibits even higher solubility due to its polymeric structure but lacks the lipid-compatible fatty acid chain .
  • Thermal Stability: Phosphorylated derivatives generally exhibit higher thermal stability than non-ionic monoglycerides due to ionic cross-linking .

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